molecular formula C7H2ClF3N2 B2411692 6-Chloro-4-(trifluoromethyl)nicotinonitrile CAS No. 1201187-18-9

6-Chloro-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2411692
CAS No.: 1201187-18-9
M. Wt: 206.55
InChI Key: MXQLUANSPBCUGU-UHFFFAOYSA-N
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Description

6-Chloro-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H2ClF3N2 and a molecular weight of 206.55 g/mol . This compound is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 4th position on a nicotinonitrile ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(trifluoromethyl)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-4-(trifluoromethyl)nicotinonitrile is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Agrochemicals: Employed in the development of pesticides and herbicides.

    Material Sciences: Utilized in the synthesis of advanced materials with specific properties.

    Analytical Chemistry: Used as a reference standard in various analytical techniques.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .

Comparison with Similar Compounds

6-Chloro-4-(trifluoromethyl)nicotinonitrile can be compared with other similar compounds, such as:

Conclusion

This compound is a valuable compound in various scientific research fields due to its unique chemical properties and versatility. Its synthesis, chemical reactions, and applications make it an important intermediate in medicinal chemistry, agrochemicals, material sciences, and analytical chemistry.

Properties

IUPAC Name

6-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-6-1-5(7(9,10)11)4(2-12)3-13-6/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQLUANSPBCUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-4-(trifluoromethyl)nicotinamide (0.847 g, 3.77 mmol, Preparation #27) and POCl3 (7.03 mL, 75.0 mmol) was heated at about 60° C. with stirring for about 1 h. The reaction mixture was cooled to ambient temperature and concentrated to dryness under reduced pressure and the resulting material was partitioned between chilled saturated aqueous NaHCO3 (30 mL) and EtOAc (30 mL). The layers were separated and the organic solution was washed with saturated aqueous NaHCO3 solution (30 mL) and brine (30 mL), dried over anhydrous Na2SO4, filtered, and concentrated to dryness under reduced pressure to give 6-chloro-4-(trifluoromethyl)nicotinonitrile (0.67 g, 86%) as a brown liquid: LC/MS (Table 2, Method a) Rt=2.31 min: 1H NMR (CDCl3) δ 8.87 (s, 1H), 7.75 (s, 1H).
Quantity
0.847 g
Type
reactant
Reaction Step One
Name
Quantity
7.03 mL
Type
reactant
Reaction Step One

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